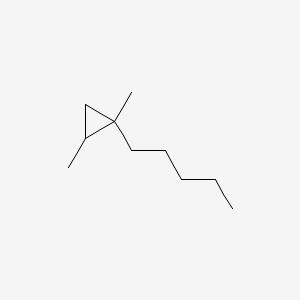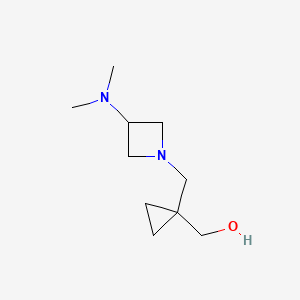
(1-((3-(Dimethylamino)azetidin-1-yl)methyl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[3-(dimethylamino)-1-azetidinyl]methyl]Cyclopropanemethanol is a complex organic compound with a unique structure that includes a cyclopropane ring, an azetidine ring, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[3-(dimethylamino)-1-azetidinyl]methyl]Cyclopropanemethanol typically involves multiple steps. One common method includes the reaction of cyclopropanemethanol with 3-(dimethylamino)-1-azetidine under specific conditions to form the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[[3-(dimethylamino)-1-azetidinyl]methyl]Cyclopropanemethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropylmethanol derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
1-[[3-(dimethylamino)-1-azetidinyl]methyl]Cyclopropanemethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[[3-(dimethylamino)-1-azetidinyl]methyl]Cyclopropanemethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(dimethylamino)-1-propylamine: Shares the dimethylamino group but lacks the cyclopropane and azetidine rings.
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide: Contains a similar dimethylamino group but has different functional groups and structure.
Uniqueness
1-[[3-(dimethylamino)-1-azetidinyl]methyl]Cyclopropanemethanol is unique due to its combination of a cyclopropane ring, an azetidine ring, and a dimethylamino group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
[1-[[3-(dimethylamino)azetidin-1-yl]methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C10H20N2O/c1-11(2)9-5-12(6-9)7-10(8-13)3-4-10/h9,13H,3-8H2,1-2H3 |
InChI Key |
JFCBLSIRDQJQLM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CN(C1)CC2(CC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


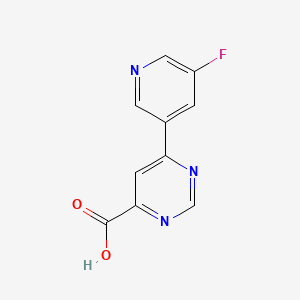

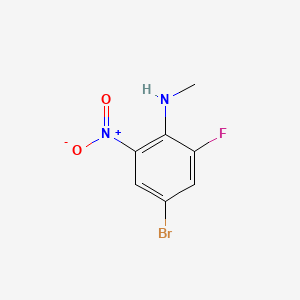
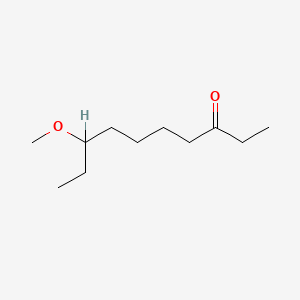
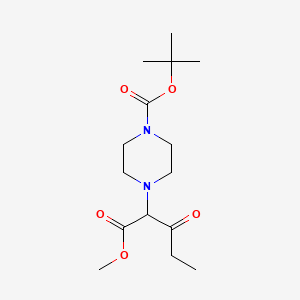
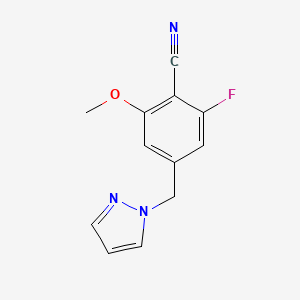
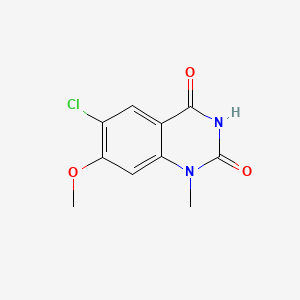
![2-Methylfuro[2,3-c]pyridine-5-methanol](/img/structure/B13933328.png)
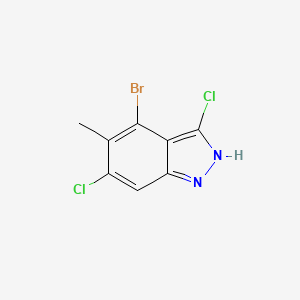
![2-oxo-1,6-Diazaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester](/img/structure/B13933330.png)
![5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol](/img/structure/B13933335.png)

![Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13933339.png)
